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Cat. No.: B043274 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a comprehensive guide for the generation of ρ0 cells, which are

mammalian cells depleted of mitochondrial DNA (mtDNA), using the nucleoside analog 2',3'-

dideoxycytidine (ddC). The protocol is designed for researchers in various fields, including

mitochondrial biology, drug development, and cancer research, who require a reliable method

for creating cellular models devoid of mitochondrial respiration.

Introduction
ρ0 cells are an invaluable tool for investigating the intricate interplay between the nuclear and

mitochondrial genomes, studying mitochondrial diseases, and assessing the off-target

mitochondrial toxicity of therapeutic compounds.[1][2] The generation of ρ0 cells involves the

selective inhibition of mtDNA replication, leading to its eventual depletion from the cellular

environment. While ethidium bromide (EtBr) has been traditionally used for this purpose, it is a

known mutagen and can affect nuclear DNA.[3][4] 2',3'-dideoxycytidine (ddC), an antiretroviral

drug, offers a superior alternative for generating ρ0 cells due to its more specific mechanism of

action and lower cytotoxicity.[3][4][5]

ddC, a nucleoside reverse transcriptase inhibitor, is phosphorylated in the cytoplasm to its

active triphosphate form, ddCTP.[4][6] This active metabolite is then transported into the

mitochondria, where it acts as a competitive inhibitor and a chain terminator for DNA

polymerase γ (pol γ), the sole DNA polymerase responsible for mtDNA replication.[6][7] This
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targeted inhibition leads to a progressive loss of mtDNA over several cell divisions, ultimately

resulting in the ρ0 phenotype.

Key Considerations Before Starting
Cell Line Suitability: The efficiency of mtDNA depletion can vary between cell lines. It is

recommended to perform a pilot experiment to determine the optimal ddC concentration and

treatment duration for your specific cell line.

Culture Medium Supplementation: Cells lacking mtDNA cannot perform oxidative

phosphorylation and are therefore dependent on glycolysis for ATP production.

Consequently, the culture medium must be supplemented with uridine and pyruvate to

support their growth.[8][9][10]

Aseptic Technique: Strict aseptic technique is crucial throughout the procedure to prevent

microbial contamination.

Confirmation of ρ0 Status: It is essential to verify the complete depletion of mtDNA using

sensitive molecular techniques.

Experimental Protocols
Materials

Mammalian cell line of interest

Complete cell culture medium (e.g., DMEM, MEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

2',3'-dideoxycytidine (ddC) (Sigma-Aldrich or equivalent)

Uridine (Sigma-Aldrich or equivalent)

Sodium Pyruvate (Gibco or equivalent)

Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA solution

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Sterile cell culture plates or flasks

CO2 incubator (37°C, 5% CO2)

DNA extraction kit

PCR or qPCR reagents for mtDNA and nuclear DNA amplification

Agarose gel electrophoresis system

Preparation of Reagents
ddC Stock Solution (4 mM): Prepare a 4 mM stock solution of ddC in sterile distilled water or

PBS. Filter-sterilize the solution and store it in aliquots at -20°C.[7]

Uridine Stock Solution (100 mM): Prepare a 100 mM stock solution of uridine in sterile

distilled water. Gently warm to dissolve if necessary. Filter-sterilize and store at -20°C.

Sodium Pyruvate Stock Solution (100 mM): Use a commercially available 100 mM sterile

solution or prepare it in sterile distilled water. Store at 4°C.

ρ0 Cell Culture Medium: Supplement the complete cell culture medium with 10% FBS, 1%

Penicillin-Streptomycin, 50 µg/ml uridine, and 1 mM sodium pyruvate.[8][10]

Protocol for Generating ρ0 Cells
Cell Seeding: Seed the parental cells in a culture plate or flask at a density that will allow for

several population doublings without reaching confluency. Allow the cells to attach overnight

in a CO2 incubator.

ddC Treatment:

The following day, replace the medium with fresh ρ0 cell culture medium containing the

desired concentration of ddC. Recommended starting concentrations range from 20 µM to
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200 µM.[5][7][8]

For example, for mouse LA9 cells, a final concentration of 20 µM ddC can be used.[7] For

human cell lines like 143B, HeLa, A549, and HT1080, concentrations up to 200 µM have

been shown to be effective without causing significant cytotoxicity.[4][5]

Cell Culture and Maintenance:

Incubate the cells in a CO2 incubator.

Change the medium with fresh ddC-containing ρ0 cell culture medium every 2-3 days.[7]

Passage the cells as needed, maintaining them in the ddC-containing medium. The

duration of treatment can range from a few days to several weeks, depending on the cell

line and ddC concentration.[7][8][11]

Monitoring mtDNA Depletion (Optional but Recommended):

At various time points during the treatment, a small fraction of cells can be harvested for

DNA extraction and analysis of mtDNA copy number by qPCR. This allows for monitoring

the progress of mtDNA depletion.

Isolation of ρ0 Clones:

Once mtDNA is significantly depleted (as determined by qPCR or after a sufficient

treatment period), the cell population can be used as a mixed culture of ρ0 and ρ+ cells, or

single-cell cloning can be performed to isolate pure ρ0 cell lines.

To perform single-cell cloning, dilute the cell suspension to a concentration of

approximately 10 cells/mL and plate 100 µL per well in a 96-well plate.

Allow individual colonies to grow in the ρ0 cell culture medium (without ddC).

Expansion and Verification of ρ0 Clones:

Expand the resulting colonies.

Confirm the absence of mtDNA in each clone using PCR or qPCR.
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Confirmation of ρ0 Phenotype
The successful generation of ρ0 cells must be confirmed by demonstrating the absence of

mtDNA and the resulting functional consequences.

1. Molecular Confirmation (Absence of mtDNA):

Endpoint PCR: Extract total DNA from the putative ρ0 cells and the parental cell line.

Perform PCR using primers specific for a mitochondrial gene (e.g., a region of the D-loop,

12S rRNA, or COX I) and a nuclear gene (e.g., β-actin or RNase P) as an internal control. ρ0

cells should show amplification of the nuclear gene but not the mitochondrial gene.[9]

Quantitative PCR (qPCR): This is a more sensitive method to quantify the mtDNA copy

number relative to the nuclear DNA copy number. The mtDNA/nDNA ratio in ρ0 cells should

be close to zero.[8]

Southern Blot Analysis: This technique can also be used to confirm the absence of mtDNA.

[9]

2. Functional Confirmation:

Uridine and Pyruvate Dependence: ρ0 cells are auxotrophic for uridine and pyruvate. Their

inability to grow in a medium lacking these supplements is a strong indicator of the ρ0

phenotype.[2][9]

Lack of Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a

Seahorse XF Analyzer or a similar instrument. ρ0 cells will exhibit a severely blunted or

absent OCR compared to parental cells.

Altered Mitochondrial Morphology: Electron microscopy of ρ0 cells often reveals altered

mitochondrial ultrastructure, such as a swollen appearance and disorganized cristae.[9]

Loss of Mitochondrial Membrane Potential: Staining with potentiometric dyes like

MitoTracker Red CMXRos can show a reduced or absent mitochondrial membrane potential

in ρ0 cells.[12]
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Table 1: Recommended ddC Concentrations and Treatment Durations for Various Cell Lines

Cell Line ddC Concentration Treatment Duration Reference

Mouse LA9 20 µM 120-125 hours [7]

Human 143B 50-200 µM
1-2 weeks for colony

formation
[8]

Human HeLa up to 200 µM Not specified [5]

Human A549 up to 200 µM Not specified [5]

Human HT1080 up to 200 µM Not specified [5]

Human Mesenchymal

Stem Cells
Not specified for ddC

Stavudine (d4t) was

more effective
[1][13]

Human Fibroblasts Not specified Not specified [14]

HepaRG

(proliferating)
1-12 µM

13 days for <1%

mtDNA
[6]

HepaRG

(differentiated)
1-12 µM

13 days for 9-18%

mtDNA
[6]
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Caption: Experimental workflow for generating ρ0 cells using Dideoxycytidine.
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Caption: Mechanism of action of Dideoxycytidine in depleting mitochondrial DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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